

Spectroscopic Profile of 3-Butoxy-1-propanol: A Technical Guide

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Compound of Interest

Compound Name: 3-Butoxy-1-propanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **3-Butoxy-1-propanol** (CAS No: 10215-33-5). The information is compiled for use by researchers, scientists, and professionals in drug development and related fields. While experimental spectra for this compound are available from sources such as Sigma-Aldrich[1], this guide presents predicted spectral data based on its chemical structure, alongside generalized experimental protocols for data acquisition.

Chemical Structure and Properties

3-Butoxy-1-propanol is a primary alcohol and an ether. Its chemical structure consists of a butoxy group linked to a propanol backbone.

- Molecular Formula: $C_7H_{16}O_2$ [1][2]
- Molecular Weight: 132.20 g/mol [1][2]
- IUPAC Name: 3-butoxypropan-1-ol[1]

Predicted Spectroscopic Data

The following tables summarize the predicted 1H NMR, ^{13}C NMR, and IR spectroscopic data for **3-Butoxy-1-propanol**. These predictions are based on established principles of spectroscopy

and typical chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Predicted ^1H NMR Data

The proton NMR spectrum of **3-Butoxy-1-propanol** is expected to show distinct signals for the different proton environments in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.65	Triplet	2H	HO-CH ₂ -
~3.50	Triplet	2H	-O-CH ₂ -CH ₂ -
~3.40	Triplet	2H	-O-CH ₂ -(CH ₂) ₂ -CH ₃
~1.80	Quintet	2H	HO-CH ₂ -CH ₂ -
~1.55	Sextet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.35	Sextet	2H	-O-(CH ₂) ₂ -CH ₂ -CH ₃
~0.90	Triplet	3H	-CH ₃
Variable	Singlet (broad)	1H	-OH

Predicted ^{13}C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments.

Chemical Shift (δ , ppm)	Assignment
~71.0	CH ₂ -OH
~70.5	-O-CH ₂ -CH ₂ -
~62.0	-O-CH ₂ -(CH ₂) ₂ -CH ₃
~32.0	HO-CH ₂ -CH ₂ -
~31.5	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~19.0	-O-(CH ₂) ₂ -CH ₂ -CH ₃
~14.0	-CH ₃

Predicted IR Absorption Data

The infrared spectrum reveals the presence of key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
2960-2850	Strong	C-H stretch (alkane)
1470-1450	Medium	C-H bend (alkane)
1150-1050	Strong	C-O stretch (ether and alcohol)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples like **3-Butoxy-1-propanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

- Dissolve approximately 5-20 mg of **3-Butoxy-1-propanol** in a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent depends on the solubility of the sample and its

own NMR signals.

- Transfer the solution to a clean, dry NMR tube to a depth of approximately 4-5 cm.
- Cap the NMR tube securely.

3.1.2. Data Acquisition (^1H and ^{13}C NMR)

- Insert the sample tube into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and optimize resolution.
- For ^1H NMR, acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each carbon environment. A greater number of scans is usually required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Process the acquired Free Induction Decay (FID) data by applying a Fourier transform.
- Phase the resulting spectrum and perform baseline correction.
- Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

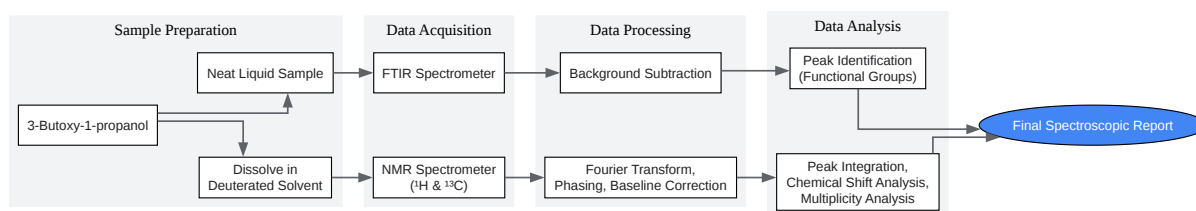
- Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
- Place a small drop of neat (undiluted) **3-Butoxy-1-propanol** directly onto the ATR crystal.

3.2.2. Data Acquisition

- Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
- Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **3-Butoxy-1-propanol**.



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Caption: Workflow for Spectroscopic Analysis of **3-Butoxy-1-propanol**.

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References

- 1. 3-Butoxy-1-propanol | C₇H₁₆O₂ | CID 82457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
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